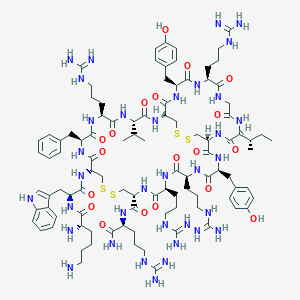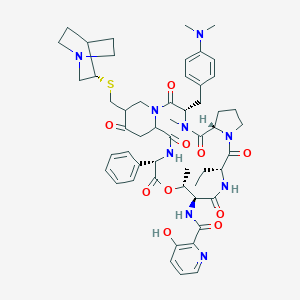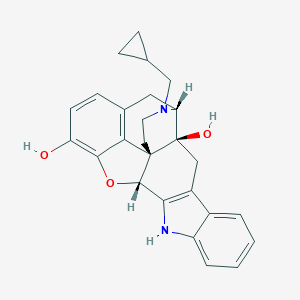
DTDGL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a complex glycolipid compound. It consists of a glycerol backbone with two tetradecyl (C14) chains attached to the first and second carbon atoms, and a disaccharide unit (glucopyranosyl-glucopyranosyl) attached to the third carbon atom. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol typically involves multiple steps:
Preparation of the Glycerol Backbone: The glycerol backbone is first protected to prevent unwanted reactions at specific sites.
Attachment of Tetradecyl Chains: The tetradecyl chains are introduced through esterification or etherification reactions, often using tetradecyl alcohol and appropriate catalysts.
Introduction of the Disaccharide Unit: The disaccharide unit is attached to the glycerol backbone through glycosylation reactions, using glucopyranosyl donors and acceptors under acidic or enzymatic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide unit can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler glycolipids or glycerol derivatives.
Substitution: The tetradecyl chains can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler glycolipids, glycerol derivatives.
Substitution: Modified glycolipids with different alkyl chains.
Applications De Recherche Scientifique
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function, as well as its potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol involves its interaction with cell membranes and proteins. The amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di-O-tetradecyl-sn-glycerol: Similar structure but lacks the disaccharide unit.
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl)glycerol: Contains a monosaccharide instead of a disaccharide.
1,2-Di-O-tetradecyl-3-O-(6-O-mannopyranosyl-glucopyranosyl)glycerol: Similar structure with a different sugar unit.
Uniqueness
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is unique due to its specific disaccharide unit, which imparts distinct biochemical properties and potential applications. The presence of two tetradecyl chains also enhances its amphiphilic nature, making it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
123001-17-2 |
|---|---|
Formule moléculaire |
C43H84O13 |
Poids moléculaire |
809.1 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
Clé InChI |
NWFDRMQWJXDMEE-QTGKKKNTSA-N |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES isomérique |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
| 123001-17-2 | |
Synonymes |
1,2-di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol DTDGL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)











